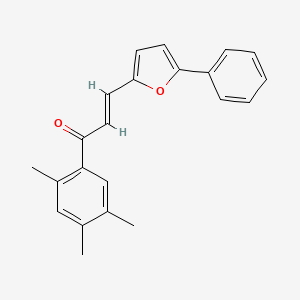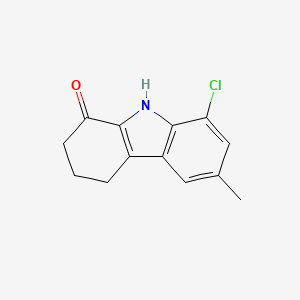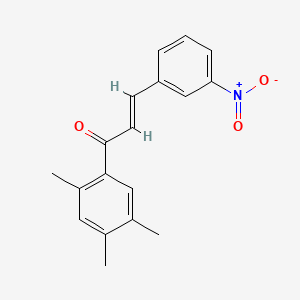
3-(5-phenyl-2-furyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one
Descripción general
Descripción
3-(5-phenyl-2-furyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as chalcone, which is a type of flavonoid.
Mecanismo De Acción
The mechanism of action of chalcone derivatives is complex and varies depending on the specific compound and the biological system under investigation. However, some general mechanisms have been proposed. For example, chalcone derivatives have been reported to inhibit enzymes, such as tyrosinase and cyclooxygenase, which are involved in the production of melanin and inflammatory mediators, respectively. Chalcone derivatives have also been reported to induce apoptosis, a process of programmed cell death, in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Chalcone derivatives have been reported to exhibit various biochemical and physiological effects in different biological systems. For example, chalcone derivatives have been reported to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Chalcone derivatives have also been reported to modulate the activity of ion channels and transporters, which are involved in the regulation of cellular homeostasis and signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of chalcone derivatives in lab experiments has several advantages, such as their availability, stability, and diversity. Chalcone derivatives can be easily synthesized from commercially available starting materials, and they exhibit good stability under various conditions. Moreover, chalcone derivatives can be easily modified to generate a diverse array of compounds with different biological activities. However, the use of chalcone derivatives in lab experiments also has some limitations, such as their potential toxicity and lack of specificity. Chalcone derivatives may exhibit cytotoxicity at high concentrations, and they may also interact with non-target proteins and enzymes.
Direcciones Futuras
The potential applications of chalcone derivatives in various fields have generated significant interest in the scientific community, and several future directions can be envisioned. For example, the development of chalcone derivatives with improved potency, selectivity, and pharmacokinetic properties for the treatment of various diseases is an active area of research. The identification of new targets and pathways for chalcone derivatives is also an important direction, as this may lead to the discovery of new biological activities and mechanisms of action. Moreover, the synthesis and characterization of novel chalcone-based materials with unique optical, electronic, and mechanical properties is an emerging field with promising applications in nanotechnology and optoelectronics.
Conclusion:
In conclusion, 3-(5-phenyl-2-furyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one, also known as chalcone, is a synthetic compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The study of chalcone derivatives is an active and promising area of research, and further investigations are needed to fully understand their biological activities and potential applications.
Aplicaciones Científicas De Investigación
The chalcone compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, chalcone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. In agriculture, chalcone derivatives have been used as plant growth regulators and insecticides. In material science, chalcone derivatives have been used as building blocks for the synthesis of organic materials with unique optical and electronic properties.
Propiedades
IUPAC Name |
(E)-3-(5-phenylfuran-2-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-15-13-17(3)20(14-16(15)2)21(23)11-9-19-10-12-22(24-19)18-7-5-4-6-8-18/h4-14H,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUBQHFHVMNPLS-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate](/img/structure/B3908518.png)
![4-amino-N-{4-[2-(4-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B3908519.png)
![5-(2-chlorobenzylidene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3908520.png)
![N-[1-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B3908525.png)
![N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B3908532.png)
![(2-{[sec-butyl(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B3908538.png)
![ethyl 4-([1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-ylamino)benzoate](/img/structure/B3908543.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908550.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3908556.png)
![N'-(4-chlorobenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3908566.png)


![ethyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B3908608.png)

